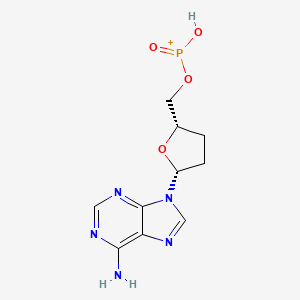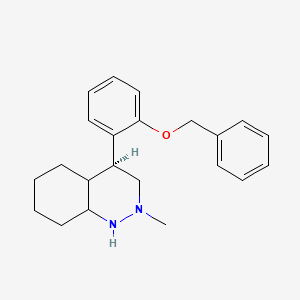
N,N-Bis(2-chloroethyl)-3-methyl-4-((2-(quinolin-8-yl)hydrazono)methyl)aniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis(2-chloroethyl)-3-methyl-4-((2-(quinolin-8-yl)hydrazono)methyl)aniline hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline moiety, a hydrazone linkage, and bis(2-chloroethyl) groups. These structural features contribute to its reactivity and potential utility in medicinal chemistry and other research areas.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-3-methyl-4-((2-(quinolin-8-yl)hydrazono)methyl)aniline hydrochloride typically involves multiple steps. One common approach is to start with the appropriate aniline derivative, which is then subjected to a series of reactions to introduce the quinoline and hydrazone functionalities. The bis(2-chloroethyl) groups are usually introduced through alkylation reactions using 2-chloroethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
N,N-Bis(2-chloroethyl)-3-methyl-4-((2-(quinolin-8-yl)hydrazono)methyl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloroethyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of substituted aniline derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful for studying biochemical pathways and interactions.
Medicine: Its structural features suggest potential as a lead compound for drug development, particularly in the field of anticancer research.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N,N-Bis(2-chloroethyl)-3-methyl-4-((2-(quinolin-8-yl)hydrazono)methyl)aniline hydrochloride is not fully understood, but it is believed to involve interactions with cellular DNA and proteins. The bis(2-chloroethyl) groups can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and potential disruption of cellular processes. The quinoline moiety may also interact with specific enzymes or receptors, contributing to the compound’s biological activity.
相似化合物的比较
Similar Compounds
N,N-Bis(2-chloroethyl)-4-((2-(quinolin-8-yl)hydrazono)methyl)aniline hydrochloride: Similar structure but lacks the methyl group at the 3-position.
N,N-Bis(2-chloroethyl)-3-methyl-4-((2-(pyridin-2-yl)hydrazono)methyl)aniline hydrochloride: Similar structure but with a pyridine moiety instead of quinoline.
Uniqueness
N,N-Bis(2-chloroethyl)-3-methyl-4-((2-(quinolin-8-yl)hydrazono)methyl)aniline hydrochloride is unique due to the presence of both the quinoline moiety and the bis(2-chloroethyl) groups
属性
CAS 编号 |
27421-71-2 |
|---|---|
分子式 |
C21H23Cl3N4 |
分子量 |
437.8 g/mol |
IUPAC 名称 |
N-[(E)-[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylideneamino]quinolin-8-amine;hydrochloride |
InChI |
InChI=1S/C21H22Cl2N4.ClH/c1-16-14-19(27(12-9-22)13-10-23)8-7-18(16)15-25-26-20-6-2-4-17-5-3-11-24-21(17)20;/h2-8,11,14-15,26H,9-10,12-13H2,1H3;1H/b25-15+; |
InChI 键 |
KFDNFOMSEBPHHE-BUWMAIPZSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)N(CCCl)CCCl)/C=N/NC2=CC=CC3=C2N=CC=C3.Cl |
规范 SMILES |
CC1=C(C=CC(=C1)N(CCCl)CCCl)C=NNC2=CC=CC3=C2N=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


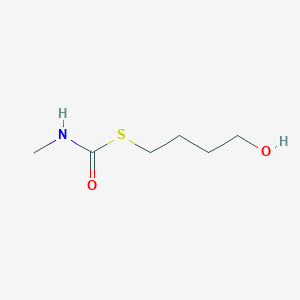

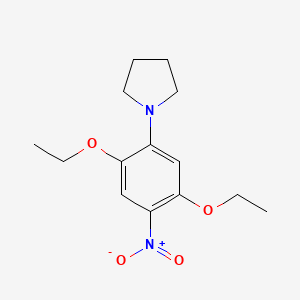
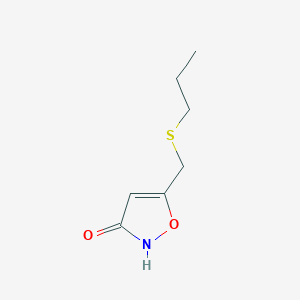
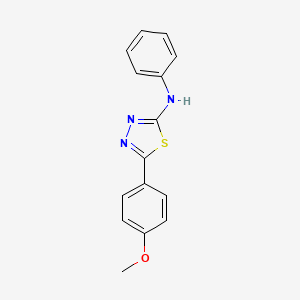
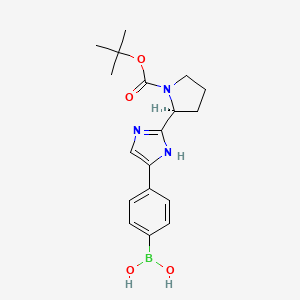
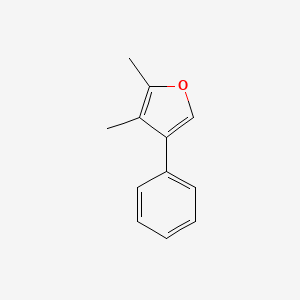
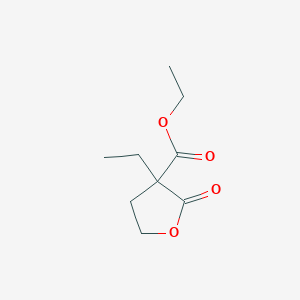
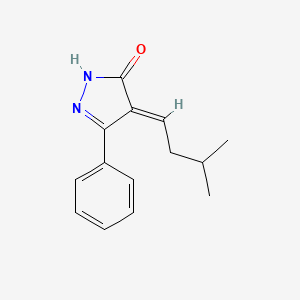
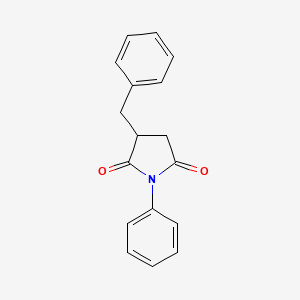
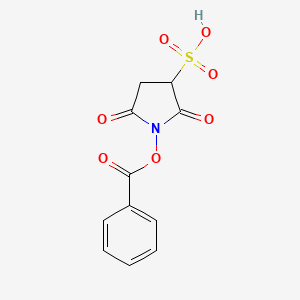
![N-Isoquinolin-6-yl-N~2~-[3-(phenylsulfanyl)phenyl]glycinamide](/img/structure/B15212205.png)
